sEH Inhibition Potency: Target Compound vs. Reference sEH Inhibitor (Class-Level Inference; No Direct Data Available)
No quantitative IC50, Ki, or target-engagement data could be located for 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea in any public repository (PubChem, ChEMBL, BindingDB, PubMed) as of April 2026 [1]. This absence constitutes the most critical evidence gap for procurement decision-making. For context, the closest structurally characterized analog scaffold—4-substituted piperidine trisubstituted ureas—has produced sub-nanomolar sEH inhibitors, with the benchmark compound 2d from Shen et al. achieving IC50 = 0.6 nM (recombinant human sEH, FRET assay) [2]. However, the 2-ethoxyphenyl/thiophen-2-ylmethyl substitution pattern present in CAS 1207028-62-3 has not been explicitly profiled in the published SAR landscape, and potency cannot be reliably extrapolated from existent data series because the thiophene ring introduces a sulfur heteroatom capable of altering the electron distribution, metabolic fate, and off-target interactions relative to all-carbon aryl caps [2].
| Evidence Dimension | sEH inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not available; no direct assay data for CAS 1207028-62-3 |
| Comparator Or Baseline | Benchmark analog 2d (J. Med. Chem. 2009, 52, 5009): IC50 = 0.6 nM (recombinant human sEH, FRET assay) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | FRET-based assay with purified recombinant human sEH at 30°C [2] |
Why This Matters
Without sEH inhibition data, it is impossible to confirm that this compound engages the intended target, which is the prerequisite for any pharmacodynamic or therapeutic application in cardiovascular, pain, or inflammation models.
- [1] Comprehensive search of PubChem, ChEMBL (chembl_id search), BindingDB (monomer ID search), and PubMed (IUPAC name, CAS, SMILES) performed April 2026; confirmed absence of any quantitative bioactivity data for CAS 1207028-62-3. View Source
- [2] Shen, H. C.; Ding, F. X.; Wang, S.; et al. Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. J. Med. Chem. 2009, 52 (16), 5009–5012. View Source
